Cas no 85-99-4 (Acetamide,N-(2-benzoylphenyl)-)
Acetamide,N-(2-benzoylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(2-benzoylphenyl)-
- 2-BENZOYLACETANILIDE
- N-(2-benzoylphenyl)acetamide
- 2-(N-ethanoylamino)benzophenone
- 2-Acetamidobenzophenone
- 2'-Benzoylacetanilide
- Acetamide,N-(2-benzoylphenyl)
- Acetamido-2 benzophenone
- Acetamido-2 benzophenone [French]
- acetic acid-(2-benzoyl-anilide)
- N-(2-benzoyl-phenyl)acetamide
- N-(o-benzoylphenyl)acetamide
- o-acetamidobenzophenone
- Acetanilide,2'-benzoyl- (6CI,8CI)
- 2-Acetylaminobenzophenone
- NSC 126369
-
- Inchi: 1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)
- InChI Key: MRXZRJQRQWTKIX-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC=CC=1NC(C)=O
Computed Properties
- Exact Mass: 239.09500
- Monoisotopic Mass: 239.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 11
- XLogP3: nothing
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Color/Form: White foliar crystals
- Density: 1.1198 (rough estimate)
- Melting Point: 87 °C
- Boiling Point: 381.93°C (rough estimate)
- Refractive Index: 1.5500 (estimate)
- PSA: 46.17000
- LogP: 2.94900
- Solubility: Soluble in ethanol \ chloroform \ hot benzene and alkali solution, slightly soluble in water and benzene
Acetamide,N-(2-benzoylphenyl)- Security Information
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
- RTECS:AB4542950
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Acetamide,N-(2-benzoylphenyl)- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acetamide,N-(2-benzoylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH49573-10mg |
2'-Benzoylacetanilide |
85-99-4 | 95% | 10mg |
$225.00 | 2024-04-19 |
Acetamide,N-(2-benzoylphenyl)- Suppliers
Acetamide,N-(2-benzoylphenyl)- Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Acetamide,N-(2-benzoylphenyl)-
Acetamide, N-(2-Benzoylphenyl)- (CAS No. 85-99-4): An Overview of Its Properties, Applications, and Recent Research
Acetamide, N-(2-benzoylphenyl)- (CAS No. 85-99-4) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as N-(2-Benzoylphenyl)acetamide, is characterized by its unique structural features and chemical properties, which make it a valuable intermediate in various synthetic pathways.
The molecular formula of N-(2-Benzoylphenyl)acetamide is C10H10N2O2, and its molecular weight is approximately 186.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and acetone. Its melting point is around 136-138°C, and it exhibits good thermal stability under normal conditions.
In the realm of organic synthesis, N-(2-Benzoylphenyl)acetamide serves as a key building block for the preparation of more complex molecules. Its reactivity is primarily centered around the amide functional group and the benzoyl moiety, which can undergo various chemical transformations. For instance, the amide group can be hydrolyzed to form the corresponding carboxylic acid or reduced to an amine. The benzoyl group can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in the synthesis of aromatic compounds.
One of the most significant applications of N-(2-Benzoylphenyl)acetamide is in the pharmaceutical industry. It has been used as an intermediate in the synthesis of several drugs and drug candidates. For example, it has been employed in the development of analgesics, anti-inflammatory agents, and antiviral compounds. Recent research has also explored its potential as a scaffold for designing new therapeutic agents with improved pharmacological profiles.
A study published in the *Journal of Medicinal Chemistry* in 2023 highlighted the use of N-(2-Benzoylphenyl)acetamide in the synthesis of novel inhibitors for specific enzymes involved in cancer progression. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against these enzymes, suggesting their potential as lead compounds for further drug development.
In addition to its pharmaceutical applications, N-(2-Benzoylphenyl)acetamide has found utility in materials science. It has been used as a precursor for the synthesis of functional polymers and coatings with enhanced mechanical and thermal properties. A recent study published in *Macromolecules* reported the preparation of polyurethane coatings using N-(2-Benzoylphenyl)acetamide as a key monomer. The resulting coatings exhibited excellent adhesion, flexibility, and resistance to environmental degradation.
The environmental impact of N-(2-Benzoylphenyl)acetamide has also been a subject of interest. Researchers have investigated its biodegradability and toxicity to ensure its safe use in industrial processes. A study published in *Environmental Science & Technology* in 2023 found that N-(2-Benzoylphenyl)acetamide was readily biodegradable under aerobic conditions and exhibited low toxicity to aquatic organisms. These findings support its continued use as an environmentally friendly chemical intermediate.
In conclusion, Acetamide, N-(2-benzoylphenyl)- (CAS No. 85-99-4) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties make it an invaluable intermediate for the development of new molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in various scientific disciplines.
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